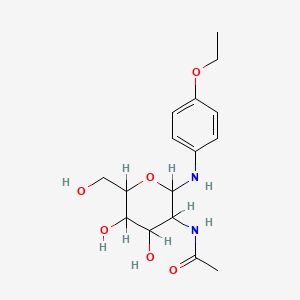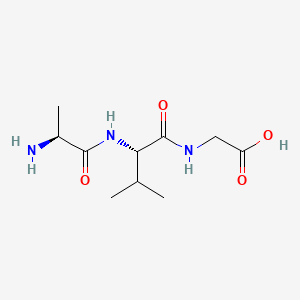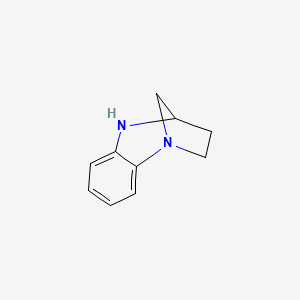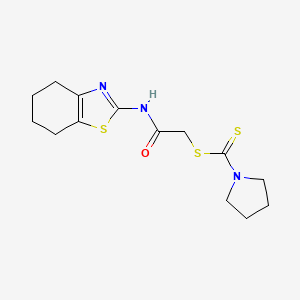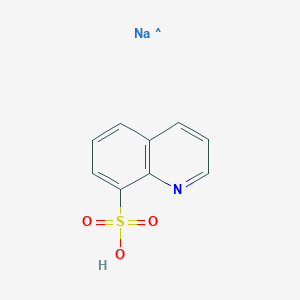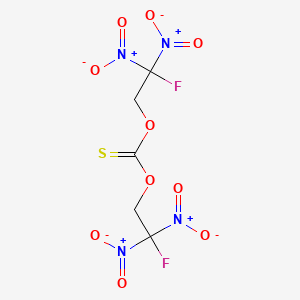
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiocarbonate core with two fluorinated hydroxyaminoethyl groups, making it a subject of study in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the experimental or developmental stages. The lack of large-scale production techniques highlights the need for further research to optimize and scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The fluorinated hydroxyaminoethyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiocarbonate derivatives, while substitution reactions can produce a variety of substituted thiocarbonates with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound may have therapeutic applications, although further research is needed to determine its efficacy and safety.
Mécanisme D'action
The mechanism by which O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes or chemical reactions. Further research is needed to elucidate the specific mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound shares some structural similarities, particularly the presence of fluorinated groups and hydroxyamino functionalities.
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of chemical and biological activities.
Uniqueness
O,O-Bis(2-fluoro-2,2-bis(hydroxy(oxido)amino)ethyl) thiocarbonate is unique due to its specific combination of fluorinated hydroxyaminoethyl groups and a thiocarbonate core
Conclusion
This compound is a compound with intriguing structural features and potential applications in various scientific fields. While its synthesis and reactions are still under investigation, its unique properties make it a promising subject for future research and development.
Propriétés
Numéro CAS |
70096-91-2 |
|---|---|
Formule moléculaire |
C5H4F2N4O10S |
Poids moléculaire |
350.17 g/mol |
Nom IUPAC |
bis(2-fluoro-2,2-dinitroethoxy)methanethione |
InChI |
InChI=1S/C5H4F2N4O10S/c6-4(8(12)13,9(14)15)1-20-3(22)21-2-5(7,10(16)17)11(18)19/h1-2H2 |
Clé InChI |
WMUNXAZWYPTWDQ-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=S)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
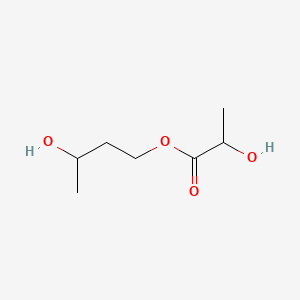


![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
